2-(Chloromethyl)-3-methylthiophene
Overview
Description
2-(Chloromethyl)-3-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and materials science. The presence of a chloromethyl group at the 2-position and a methyl group at the 3-position of the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylthiophene typically involves the chloromethylation of 3-methylthiophene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the thiophene ring, followed by rearomatization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to remove the chloromethyl group or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dechlorinated thiophenes or fully hydrogenated thiophene rings.
Scientific Research Applications
2-(Chloromethyl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylthiophene depends on its application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, facilitating the formation of new carbon-nucleophile bonds. In biological systems, the compound can interact with nucleophilic sites on proteins or nucleic acids, potentially altering their function or activity. The specific molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Chloromethyl)-3-methylthiophene can be compared with other chloromethyl-substituted thiophenes and related heterocycles:
2-(Chloromethyl)thiophene: Lacks the methyl group at the 3-position, which can affect its reactivity and steric properties.
3-(Chloromethyl)thiophene: The chloromethyl group is at a different position, leading to different reactivity patterns.
2-(Chloromethyl)-5-methylthiophene: Similar structure but with the methyl group at the 5-position, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-(chloromethyl)-3-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNASCXFSVTLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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